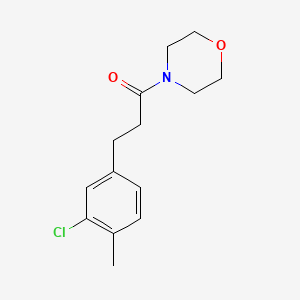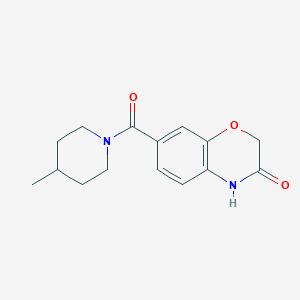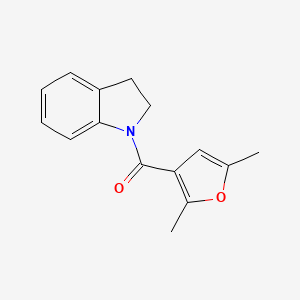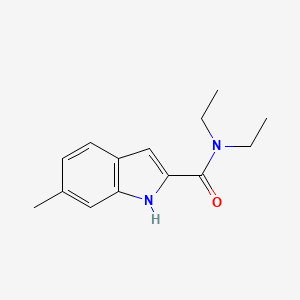
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide, also known as CTZ, is a chemical compound that has received significant attention from the scientific community due to its various applications in the field of medicinal chemistry. CTZ belongs to the class of triazole-containing compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects.
Applications De Recherche Scientifique
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been extensively studied for its potential applications as a therapeutic agent in various diseases. One of the most promising applications of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide is in the treatment of cancer. Several studies have shown that N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of an enzyme called topoisomerase II, which is essential for DNA replication and cell division.
In addition to its anticancer properties, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has also been investigated for its antimicrobial and antifungal activities. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the growth of several pathogenic bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus fumigatus. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide achieves this by disrupting the cell membrane and inhibiting the synthesis of essential cellular components, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide is not fully understood, but several studies have shed light on its molecular targets and pathways. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting topoisomerase II, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide induces DNA damage and triggers apoptosis in cancer cells. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDACs, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide exhibits several biochemical and physiological effects that are relevant to its therapeutic potential. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and promote tumor metastasis. In addition, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide exhibits potent activity against cancer cells and pathogenic microorganisms at low concentrations, making it an attractive candidate for drug development. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide also exhibits selectivity for cancer cells and pathogenic microorganisms, while sparing normal cells and commensal microorganisms. This selectivity is due to the differential expression of molecular targets and pathways in diseased versus healthy cells.
However, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide also has some limitations for lab experiments. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide is a relatively complex molecule that requires specialized synthetic techniques and equipment for its preparation. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide is also prone to degradation and instability under certain conditions, such as exposure to light and moisture. These limitations can affect the reproducibility and reliability of lab experiments using N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide.
Orientations Futures
There are several future directions for research on N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide. One direction is to investigate the structure-activity relationship (SAR) of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide and its analogs to identify more potent and selective compounds. Another direction is to explore the therapeutic potential of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has also been shown to exhibit synergistic effects with other anticancer agents, such as cisplatin and doxorubicin, suggesting that N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide may be useful in combination therapies. Finally, the development of new synthetic methods for N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide and its analogs may enable the production of larger quantities of these compounds for preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide involves the reaction of 5-methyl-2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in a solvent such as DMF (N,N-dimethylformamide) or DCM (dichloromethane) at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization to obtain N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide in high yield and purity.
Propriétés
IUPAC Name |
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-12(13(18)14-10-7-8-10)16-17(15-9)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGUCJLULWAFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)









